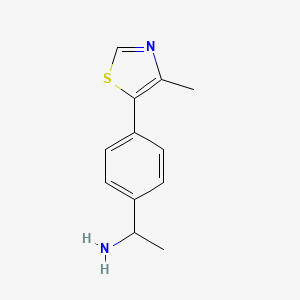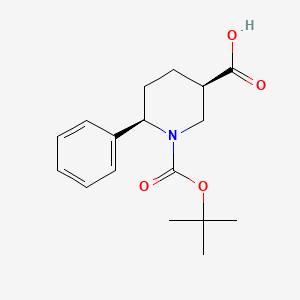
1-(Chloromethoxy)-2-fluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-2-fluoroethane is an organic compound characterized by the presence of a chloromethoxy group and a fluoroethane backbone
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-2-fluoroethane typically involves the reaction of 2-fluoroethanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-fluoroethanol and formaldehyde.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-2-fluoroethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-2-fluoroethane involves its interaction with various molecular targets. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluoroethane backbone provides stability and influences the compound’s reactivity. The pathways involved depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-2-fluoroethane can be compared with similar compounds such as:
1-(Chloromethoxy)-2-chloroethane: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.
1-(Methoxymethoxy)-2-fluoroethane: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group, affecting its chemical properties and uses.
Eigenschaften
CAS-Nummer |
462-75-9 |
|---|---|
Molekularformel |
C3H6ClFO |
Molekulargewicht |
112.53 g/mol |
IUPAC-Name |
1-(chloromethoxy)-2-fluoroethane |
InChI |
InChI=1S/C3H6ClFO/c4-3-6-2-1-5/h1-3H2 |
InChI-Schlüssel |
BBSUPBKSOHRTES-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


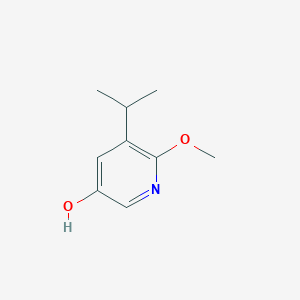
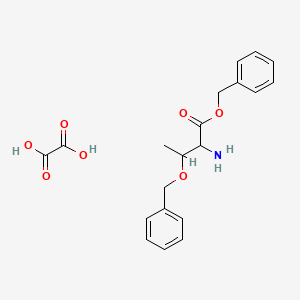
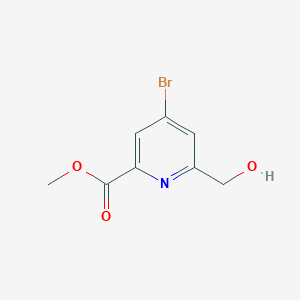
![4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13903221.png)
![(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13903223.png)



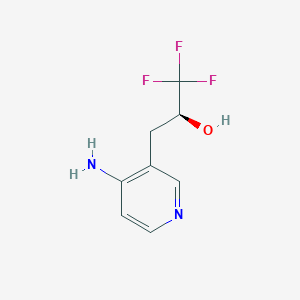
![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)
![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)

